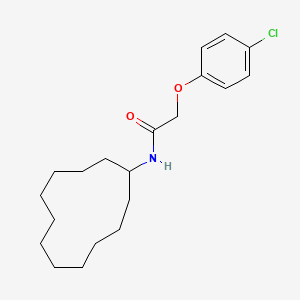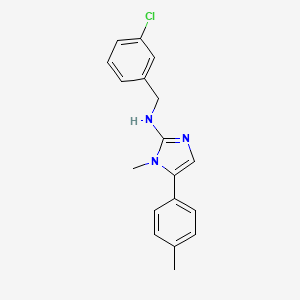
2-(4-chlorophenoxy)-N-cyclododecylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-N-cyclododecylacetamide is an organic compound characterized by the presence of a chlorophenoxy group and a cyclododecylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-cyclododecylacetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with cyclododecylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The chlorine atom on the phenoxy ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Cyclododecylamine derivatives.
Substitution: Various substituted phenoxy derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially aiding in the development of new catalytic systems.
Polymer Science: It may serve as a monomer or additive in the synthesis of specialty polymers.
Biology and Medicine:
Pharmacology: Due to its structural features, it may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study enzyme mechanisms or as a building block in the synthesis of bioactive molecules.
Industry:
Material Science: The compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.
作用機序
The mechanism by which 2-(4-chlorophenoxy)-N-cyclododecylacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy group could facilitate interactions with hydrophobic pockets, while the amide linkage might participate in hydrogen bonding.
類似化合物との比較
2-(4-Chlorophenoxy)acetic acid: Shares the phenoxy group but lacks the cyclododecylamide moiety.
N-cyclododecylacetamide: Contains the cyclododecylamide group but lacks the chlorophenoxy group.
Uniqueness: 2-(4-Chlorophenoxy)-N-cyclododecylacetamide is unique due to the combination of the chlorophenoxy and cyclododecylamide groups, which confer distinct chemical and physical properties. This dual functionality can lead to unique interactions in both chemical and biological systems, making it a versatile compound for various applications.
特性
分子式 |
C20H30ClNO2 |
|---|---|
分子量 |
351.9 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-cyclododecylacetamide |
InChI |
InChI=1S/C20H30ClNO2/c21-17-12-14-19(15-13-17)24-16-20(23)22-18-10-8-6-4-2-1-3-5-7-9-11-18/h12-15,18H,1-11,16H2,(H,22,23) |
InChIキー |
LEFYMDTXYHQLFJ-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCC(CCCCC1)NC(=O)COC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11560780.png)
![N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide](/img/structure/B11560785.png)
![N-benzyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11560787.png)
![N,N'-bis{(Z)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}biphenyl-4,4'-diamine](/img/structure/B11560788.png)

![4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11560793.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11560796.png)

![N-[4-({(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]heptanamide](/img/structure/B11560804.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-methoxybenzohydrazide](/img/structure/B11560816.png)
![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol](/img/structure/B11560831.png)
![N-(3-bromophenyl)-4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11560833.png)
![methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11560840.png)
![N'-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-chlorobenzohydrazide](/img/structure/B11560841.png)
